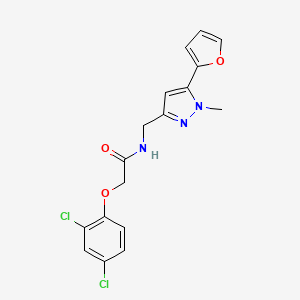
2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N3O3 and its molecular weight is 380.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide (CAS Number: 1421449-40-2) is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory and anticancer properties, supported by research findings and case studies.
The molecular formula of the compound is C17H15Cl2N3O3 with a molecular weight of 380.2 g/mol. Its structure includes a dichlorophenoxy group and a furan-pyrazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl2N3O3 |
| Molecular Weight | 380.2 g/mol |
| CAS Number | 1421449-40-2 |
Anti-inflammatory Activity
Research indicates that compounds similar to This compound exhibit significant anti-inflammatory properties. A study involving derivatives of pyrazole demonstrated their efficacy in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, which are implicated in neuroinflammation associated with neurodegenerative diseases like Parkinson's disease . This suggests that the compound may have potential therapeutic applications in managing inflammatory conditions.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, derivatives containing the pyrazole ring have shown promising results against several human cancer cell lines. The anticancer activity was assessed using the MTT assay, revealing that certain derivatives exhibited higher cytotoxicity compared to standard treatments . This highlights the potential of This compound in cancer therapy.
Case Studies
-
Neuroinflammation Model :
In a study focusing on neuroinflammation, the compound was tested for its ability to reduce inflammatory markers in microglial cells. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that it could alleviate symptoms associated with neurodegenerative diseases . -
Cancer Cell Line Evaluation :
A series of experiments were conducted on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). The findings showed that certain structural modifications enhanced the cytotoxic effects of the pyrazole derivatives, indicating a structure-activity relationship (SAR) that could guide future drug development .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of This compound with various biological targets. These studies suggest that the compound binds effectively to certain proteins involved in inflammatory pathways and cancer progression, which may explain its observed biological activities .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-22-14(16-3-2-6-24-16)8-12(21-22)9-20-17(23)10-25-15-5-4-11(18)7-13(15)19/h2-8H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLKJAARVUVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














